SB-277011 hydrochloride

Description

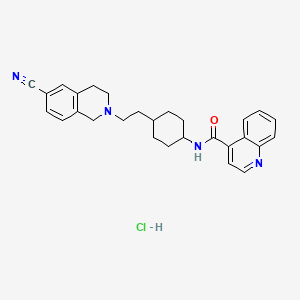

N-[4-[2-(6-Cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;hydrochloride (referred to as SB-277011-A in pharmacological studies) is a high-affinity, selective antagonist of the dopamine D₃ receptor. Its development aimed to address the limitations of non-selective dopamine receptor antagonists, which often cause extrapyramidal side effects. SB-277011-A exhibits a pKᵢ of 7.95 for the human D₃ receptor (hD₃) with 100-fold selectivity over the D₂ receptor (hD₂) and negligible activity at 66 other receptors, enzymes, and ion channels . Structural optimization involved replacing a flexible butyl linker with a conformationally constrained cyclohexylethyl group, enhancing oral bioavailability (rat: 80%) and brain penetration .

Properties

IUPAC Name |

N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O.ClH/c29-18-21-5-8-23-19-32(16-13-22(23)17-21)15-12-20-6-9-24(10-7-20)31-28(33)26-11-14-30-27-4-2-1-3-25(26)27;/h1-5,8,11,14,17,20,24H,6-7,9-10,12-13,15-16,19H2,(H,31,33);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPTUMKZXQOJCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CCN2CCC3=C(C2)C=CC(=C3)C#N)NC(=O)C4=CC=NC5=CC=CC=C45.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Intermediates

-

Quinoline-4-carboxylic Acid : Prepared via Skraup synthesis or oxidation of 4-methylquinoline.

-

4-[2-(6-Cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexanamine : Synthesized through reductive amination of cyclohexanone with 2-(6-cyano-3,4-dihydroisoquinolin-2-yl)ethylamine, followed by catalytic hydrogenation.

Detailed Preparation Methods

Step 1: Preparation of 6-Cyano-1,2,3,4-tetrahydroisoquinoline

-

Cyclization : 2-(Bromomethyl)benzonitrile undergoes cyclization with potassium cyanide in dimethylformamide (DMF) at 80°C for 12 hours, yielding 6-cyano-3,4-dihydroisoquinoline.

-

Reduction : The dihydroisoquinoline is reduced with sodium borohydride in methanol to afford 6-cyano-1,2,3,4-tetrahydroisoquinoline (yield: 85%).

Step 2: Alkylation of Cyclohexanone

-

Reductive Amination : Cyclohexanone reacts with 2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethylamine in the presence of sodium triacetoxyborohydride (STAB) in dichloromethane at room temperature for 24 hours.

-

Isolation : The product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:1) to yield 4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexanamine (yield: 72%).

Method A: BOP-Cl-Mediated Amidation

-

Activation : Quinoline-4-carboxylic acid (1.0 equiv) is treated with bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl, 1.2 equiv) in anhydrous dichloromethane at 0°C for 1 hour.

-

Coupling : The amine intermediate (1.0 equiv) and triethylamine (3.0 equiv) are added, and the reaction is stirred at room temperature for 12 hours.

-

Workup : The mixture is concentrated, and the residue is partitioned between chloroform and water. The organic layer is dried (Na₂SO₄) and evaporated to afford the free base (yield: 65%).

Method B: HATU-Assisted Coupling

-

Conditions : Quinoline-4-carboxylic acid (1.0 equiv), HATU (1.2 equiv), and diisopropylethylamine (DIPEA, 3.0 equiv) in acetonitrile are stirred for 15 minutes.

-

Reaction : The amine intermediate (1.0 equiv) is added, and stirring continues for 24 hours at 25°C.

-

Purification : Column chromatography (CHCl₃/MeOH 95:5) yields the amide (yield: 70%).

Hydrochloride Salt Formation

-

Salt Precipitation : The free base is dissolved in anhydrous diethyl ether, and a 1.0 M HCl solution in ether is added dropwise at 0°C.

-

Isolation : The precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt (purity: >95%).

Reaction Optimization and Scalability

Critical Parameters

Yield Comparison

| Method | Coupling Agent | Solvent | Yield (%) |

|---|---|---|---|

| A | BOP-Cl | CH₂Cl₂ | 65 |

| B | HATU | CH₃CN | 70 |

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups can be replaced under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Dopamine Receptor Modulation

SB 277011A is recognized for its selective antagonism of the dopamine D3 receptor, with a pKi value of 7.95, indicating strong binding affinity. This compound exhibits over 100-fold selectivity for D3 receptors compared to D2 receptors, making it a valuable tool in studying dopaminergic signaling pathways. Its unique mechanism allows it to modulate dopamine receptor activity without fully agonizing or antagonizing the receptor, which may lead to fewer side effects than traditional dopaminergic agents .

Potential Therapeutic Uses:

- Schizophrenia: Due to its selective action on D3 receptors, SB 277011A has potential as a treatment for schizophrenia by modulating dopaminergic pathways implicated in the disorder.

- Parkinson's Disease: Its ability to selectively inhibit D3 receptor activity may offer therapeutic benefits in managing symptoms associated with Parkinson's disease.

Anticancer Activity

Research indicates that quinoline derivatives, including SB 277011A, possess anticancer properties. The compound has been studied for its potential in targeting various cancer types by disrupting cell signaling pathways essential for tumor growth .

Mechanism of Action:

The compound's structure allows it to interfere with multiple signaling cascades involved in cancer progression. Its ability to modulate neurotransmitter systems may also play a role in influencing tumor microenvironments.

Antimalarial Activity

Recent studies have highlighted the potential of quinoline derivatives in combating malaria. Although SB 277011A is not primarily an antimalarial agent, related compounds within its class have demonstrated significant efficacy against Plasmodium falciparum, the parasite responsible for malaria .

Research Findings:

- Compounds similar to SB 277011A showed moderate potency against malaria with promising pharmacokinetic profiles leading to effective oral dosing in preclinical models .

Comparative Analysis of Related Compounds

The following table summarizes structural and functional characteristics of compounds related to N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide:

| Compound Name | Structure | Unique Features |

|---|---|---|

| SB269,652 | 1H-indole derivative | Acts as an atypical allosteric antagonist at D3 and D2 receptors |

| SB277011 | Quinoline derivative | Exhibits similar pharmacological properties but differs in receptor selectivity |

| L741,626 | Piperidine derivative | Known for potent antagonistic effects on dopamine receptors without unique structural features |

Mechanism of Action

The mechanism of action of N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparisons

Key Observations:

- Selectivity : SB-277011-A’s D₃ selectivity contrasts with compounds like 12a (), which target histone deacetylases (HDACs), and acridine-based derivatives (), which likely act via DNA intercalation .

- Structural Modifications: The 6-cyano group in SB-277011-A enhances D₃ binding affinity, while chloro substituents in QNU/PUU () may alter solubility or target engagement .

- Linker Optimization : SB-277011-A’s cyclohexylethyl linker improves pharmacokinetics compared to earlier flexible linkers .

Computational and Bioactivity Comparisons

Molecular Similarity Analysis

- Tanimoto Index: Using MACCS or Morgan fingerprints, SB-277011-A shares ~70% similarity with QNU/PUU () due to shared isoquinoline and carboxamide motifs. However, it diverges significantly from acridine derivatives () (<40% similarity) .

- Bioactivity Clustering : Hierarchical clustering () groups SB-277011-A with other CNS-targeting compounds, reflecting its unique proteomic interaction signature in the CANDO platform .

Proteomic Interaction Signatures

- The CANDO platform () identifies SB-277011-A’s proteomic profile as distinct from non-selective D₂ antagonists, correlating with its reduced side-effect profile .

Pharmacokinetic and Functional Differences

- Brain Penetration : SB-277011-A achieves brain-to-plasma ratios >5 in rats, outperforming analogs with bulkier substituents (e.g., 12c in ) .

Biological Activity

N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide; hydrochloride, commonly referred to as SB-277011A, is a compound with significant biological activity, particularly in the fields of neuropharmacology and oncology. This article explores its biological mechanisms, pharmacological properties, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C28H30N4O

- Molecular Weight : 438.564 g/mol

- CAS Number : 215803-78-4

- Density : 1.23 g/cm³

- Boiling Point : 679.3°C at 760 mmHg

- Flash Point : 364.6°C

SB-277011A primarily functions as a selective antagonist for the dopamine D3 receptor, exhibiting a high affinity (pKi = 7.95) and over 100-fold selectivity against D2 receptors. This selective antagonism allows it to disrupt dopamine signaling pathways, which is crucial for studying various neurological conditions such as schizophrenia and Parkinson's disease.

Interaction with Neurotransmitter Systems

Research indicates that this compound modulates dopamine receptor activity without fully competing with dopamine itself. This unique property positions it as a potential therapeutic agent with fewer side effects compared to traditional dopaminergic drugs .

Antimycobacterial Activity

In vitro studies have demonstrated significant antimycobacterial activity against species such as Mycobacterium tuberculosis. Compounds similar to SB-277011A have shown higher efficacy than standard treatments like isoniazid and pyrazinamide . The structure-activity relationship suggests that modifications in the quinoline core can enhance biological activity against mycobacterial infections.

Photosynthetic Electron Transport Inhibition

The compound has also been evaluated for its ability to inhibit photosynthetic electron transport in chloroplasts of Spinacia oleracea L. The most effective derivatives showed moderate inhibition levels, indicating potential applications in agricultural biotechnology .

Study on Antimycobacterial Activity

A study published in 2012 investigated a series of quinoline derivatives, including SB-277011A, for their antimycobacterial properties. Results indicated that certain derivatives displayed superior activity against M. tuberculosis, suggesting that structural modifications could yield more potent antimycobacterial agents .

Neuropharmacological Applications

Research into the neuropharmacological effects of SB-277011A has highlighted its role as an allosteric modulator of dopamine receptors. This modulation could provide therapeutic benefits in treating disorders characterized by dopaminergic dysfunctions, such as schizophrenia and addiction .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Dopamine D3 Receptor Antagonism | Selectively inhibits D3 receptor activity, potentially useful in treating neuropsychiatric disorders. |

| Antimycobacterial Activity | Exhibits higher efficacy against M. tuberculosis than standard treatments. |

| Photosynthetic Inhibition | Modulates photosynthetic electron transport in plant chloroplasts. |

Q & A

Basic Research Questions

Q. What are the recommended protocols for safe handling and storage of this compound in laboratory settings?

- Methodological Answer : Follow GHS-compliant guidelines despite limited hazard data. Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Ensure proper ventilation and avoid inhalation of dust/particulates. Store in a tightly sealed container under dry, inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis or degradation. Emergency procedures for accidental exposure include immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze , , and 2D NMR (COSY, HSQC) to confirm substituent positions and cyclohexyl/isoquinoline linkages.

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry (e.g., cyclohexyl conformation) .

- HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with photodiode array detection to identify impurities .

Q. What synthetic routes are reported for quinoline-4-carboxamide derivatives with similar structural complexity?

- Methodological Answer : Key steps include:

- Quinoline Core Formation : Friedländer synthesis using aminobenzaldehyde derivatives and ketones under acidic conditions.

- Isoquinoline Substitution : Introduce cyano groups via nucleophilic substitution (e.g., KCN/NaCN with palladium catalysis).

- Cyclohexyl Linker : Employ reductive amination or alkylation to attach the ethylcyclohexyl moiety.

- Final Coupling : Use carbodiimide-mediated (e.g., EDC/HOBt) amide bond formation between quinoline-4-carboxylic acid and the amine-functionalized isoquinoline intermediate .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data observed across different assay systems?

- Methodological Answer :

- Assay Validation : Cross-validate results using orthogonal assays (e.g., cell-based vs. enzymatic assays) to rule out false positives/negatives.

- Solubility Optimization : Use co-solvents (DMSO/Cremophor EL) or nanoparticle formulations to address discrepancies caused by poor solubility .

- Metabolite Screening : Perform LC-MS to identify active/inactive metabolites that may explain variability in potency .

- Data Normalization : Include reference compounds (e.g., known kinase inhibitors) to calibrate inter-experimental variability .

Q. What experimental design strategies are critical for studying this compound's mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Conduct time-dependent assays (e.g., IC shift assays) to distinguish competitive vs. non-competitive inhibition.

- Docking Simulations : Use molecular modeling (AutoDock, Schrödinger) to predict binding modes to target enzymes (e.g., kinases) and guide mutagenesis studies.

- Selectivity Profiling : Screen against a panel of structurally related enzymes (e.g., kinase family members) to identify off-target effects.

- Thermodynamic Analysis : Measure binding entropy/enthalpy via isothermal titration calorimetry (ITC) to refine structure-activity relationships .

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

- Methodological Answer :

- Target Hypothesis : Link to established pathways (e.g., PI3K/AKT/mTOR) using gene ontology enrichment analysis of omics data.

- Pharmacophore Modeling : Align structural features (e.g., quinoline’s planar aromatic system) with known pharmacophores for target classes (e.g., ATP-binding pockets).

- Resistance Studies : Investigate mutations in target enzymes (e.g., gatekeeper residues) using CRISPR-Cas9-edited cell lines to predict clinical resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.